![molecular formula C13H12N2O B14418270 N-(3-Methylphenyl)-N-phenylnitrous amide CAS No. 82880-43-1](/img/structure/B14418270.png)
N-(3-Methylphenyl)-N-phenylnitrous amide
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Overview
Description
N-(3-Methylphenyl)-N-phenylnitrous amide is an organic compound with the molecular formula C13H12N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-N-phenylnitrous amide typically involves the reaction of 3-methylaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-N-phenylnitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the methyl group on the aromatic ring.
N-(3-Methylphenyl)acetamide: Similar structure but with an acetyl group instead of a nitrous group.
N-Phenyl-N-methylacetamide: Contains both phenyl and methyl groups but with an acetyl group.
Uniqueness
N-(3-Methylphenyl)-N-phenylnitrous amide is unique due to the presence of both phenyl and 3-methylphenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82880-43-1 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C13H12N2O/c1-11-6-5-9-13(10-11)15(14-16)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
VUXJNVQXNSVIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)N=O |
Origin of Product |
United States |
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